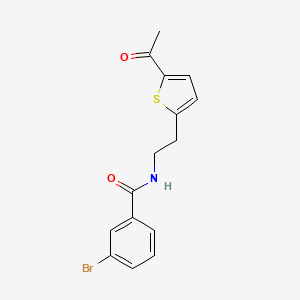

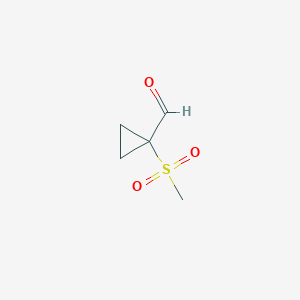

(3S)-3-methoxypyrrolidine-1-carbonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(3S)-3-methoxypyrrolidine-1-carbonyl chloride” is a chemical compound with the CAS Number: 2227844-56-4 . It has a molecular weight of 163.6 . The IUPAC name for this compound is (S)-3-methoxypyrrolidine-1-carbonyl chloride .

Molecular Structure Analysis

The Inchi Code for this compound is 1S/C6H10ClNO2/c1-10-5-2-3-8(4-5)6(7)9/h5H,2-4H2,1H3/t5-/m0/s1 . This code represents the molecular structure of the compound.Aplicaciones Científicas De Investigación

Resolution of 3-Aminopyrrolidine

The resolution of 3-aminopyrrolidine, a closely related intermediate to "(3S)-3-methoxypyrrolidine-1-carbonyl chloride," highlights its importance in producing enantiopure compounds. The use of diastereomeric salt formation for the resolution of 3-aminopyrrolidine emphasizes the compound's versatility and significance in industrial-scale production of chiral pharmaceuticals. This process involves optimized conditions that afford high resolution efficiency, showcasing the scientific utility of such intermediates in enantioselective synthesis (R. Sakurai, A. Yuzawa, & K. Sakai, 2008).

Heck Arylation and Double Bond Isomerization

In the realm of organic synthesis, the Heck arylation of 1-(methoxycarbonyl)-2,5-dihydropyrrole, a process closely related to the utilization of "this compound," demonstrates the compound's applicability in achieving regiochemical control and suppression of double bond isomerization. This method facilitates the production of C-3 arylated derivatives with high regioselectivity and yield, employing silver carbonate and thallium acetate to suppress isomerization and lithium chloride to promote the Heck reaction. Such advancements underscore the compound's role in enhancing the efficiency and selectivity of organic synthesis processes (C. Sonesson, M. Larhed, C. Nyqvist, & A. Hallberg, 1996).

Oxyfunctionalization of Ketones

The oxyfunctionalization of ketones using derivatives of pyrrolidine highlights the compound's utility in organic chemistry, providing a pathway to regioselective α- or γ-oxygenated carbonyl compounds. This application demonstrates the compound's role in facilitating selective chemical transformations, contributing to the synthesis of stereochemically complex molecules (T. Ren, Y. Liu, & Q. Guo, 1996).

Electrocatalytic Reduction Applications

The electrocatalytic reduction of arylethyl chlorides, employing conditions that could involve compounds similar to "this compound," underscores the compound's potential in the electrosynthesis of anti-inflammatory drugs. This process highlights the catalytic efficiency of silver electrodes in the presence of CO2, leading to the formation of valuable pharmaceutical intermediates (A. Isse, M. Ferlin, & A. Gennaro, 2005).

Safety and Hazards

Propiedades

IUPAC Name |

(3S)-3-methoxypyrrolidine-1-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO2/c1-10-5-2-3-8(4-5)6(7)9/h5H,2-4H2,1H3/t5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOCJQEKBFZXKFT-YFKPBYRVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CCN(C1)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[(3R)-5,5-dimethyl-3-piperidyl]carbamate](/img/structure/B2945073.png)

![methyl 6-chloro-2-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B2945079.png)

![N-(3-acetylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2945080.png)

![3,5-dimethoxy-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2945081.png)

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-oxochromene-2-carboxamide](/img/structure/B2945082.png)

![(2Z)-3-({6-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrazol-1-yl]pyridin-3-yl}carbamoyl)prop-2-enoic acid](/img/structure/B2945084.png)

![2-Amino-6-benzyl-4-pyridin-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2945086.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2,3-dimethoxybenzoate](/img/structure/B2945087.png)

![(1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate (2S,3S)-2,3-bis(4-methylbenzoyloxy)succinate](/img/structure/B2945089.png)